

physicochemical properties of N-(3-Chlorobenzyl)ethane-1,2-diamine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *N-(3-Chlorobenzyl)ethane-1,2-diamine*

CAS No.: 102450-75-9

Cat. No.: B178548

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Technical Profile: N-(3-Chlorobenzyl)ethane-1,2-diamine

CAS Registry Number: 102450-75-9 Chemical Formula: C

H

CIN

Molecular Weight: 184.67 g/mol

Executive Summary

N-(3-Chlorobenzyl)ethane-1,2-diamine is a mono-alkylated ethylenediamine derivative characterized by a secondary benzylamine linked to a primary ethylamine.^[1] It serves as a versatile bidentate ligand in coordination chemistry and a pharmacophore scaffold in drug discovery.^{[1][2]} The presence of the chlorine atom at the meta-position of the phenyl ring introduces specific electronic and lipophilic modifications compared to the unsubstituted parent

(N-benzylethylenediamine), enhancing its utility in optimizing drug-receptor interactions and metabolic stability.[2]

This guide details the physicochemical properties, synthetic protocols, and handling requirements for researchers utilizing this compound in high-purity applications.[2]

Structural & Molecular Characterization

Electronic Environment

The 3-chloro substituent exerts a negative inductive effect (-I) on the aromatic ring.[1] Unlike para-substitution, which allows for direct resonance interaction with the benzylic position, the meta-position primarily influences the benzylic nitrogen via induction.[2]

- **Basicity Modulation:** The electron-withdrawing nature of the 3-Cl group slightly reduces the electron density on the secondary amine nitrogen, lowering its pK

relative to the unsubstituted benzyl analog.[2]

- **Metabolic Stability:** The chlorine atom blocks the meta-position from metabolic oxidation (e.g., hydroxylation by CYP450 enzymes), a common clearance pathway for benzylamines.
[2]

Chelation Potential

The molecule features a 1,2-diamine motif (ethylenediamine backbone), allowing it to act as a chelating agent for transition metals (Zn

, Cu

, Pt

).[2]

- **Bite Angle:** Forms stable 5-membered chelate rings.[1]
- **Asymmetry:** The distinct primary and secondary amine centers create electronic asymmetry in metal complexes, useful for catalytic applications requiring specific steric environments.[1]
[2]

Physicochemical Specifications

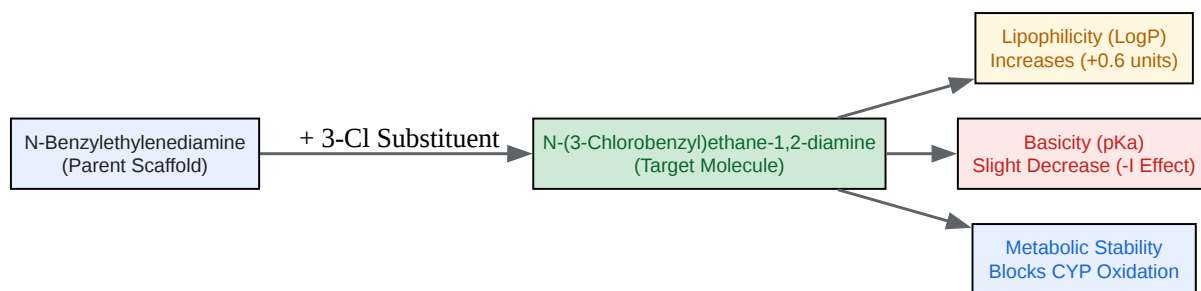
The following data aggregates predicted and analog-derived values where experimental data for this specific isomer is limited.

Table 1: Core Physical Properties

Property	Value (Experimental/Predicted)	Context
Physical State	Viscous Liquid / Low-melting Solid	Likely an oil at RT; forms solid HCl salts.[1]
Boiling Point	~295–305 °C (760 mmHg)	Predicted based on parent amine trends.[1][2]
Density	~1.12 g/cm	Higher than ethylenediamine due to Cl atom.[1][2]
LogP (Octanol/Water)	1.8 – 2.1	Moderately lipophilic; crosses membranes.[1][2]
TPSA	38.05 Å	Favorable for CNS penetration (BBB permeable).[1][2]
pK (Secondary Amine)	9.2 – 9.4	Protonated at physiological pH.[1][2]
pK (Primary Amine)	6.8 – 7.2	Lower due to proximity to the secondary ammonium.[1][2]

Diagram 1: Physicochemical Impact of 3-Cl Substitution

The following diagram illustrates how the 3-chloro substituent alters the properties of the parent scaffold.[1][2]



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Caption: Impact of the 3-chloro substituent on the physicochemical profile relative to the unsubstituted parent amine.

Synthetic Protocols

Two primary routes are recommended. Method A is preferred for high purity to avoid bis-alkylation.[1] Method B is suitable for scale-up if excess diamine can be recycled.[1]

Method A: Reductive Amination (Recommended)

This "Green Chemistry" approach minimizes over-alkylation by forming the imine intermediate first.[1][2]

Reagents: 3-Chlorobenzaldehyde, Ethylenediamine, Sodium Borohydride (NaBH

), Methanol.[2]

- Imine Formation:
 - Dissolve 3-Chlorobenzaldehyde (1.0 eq) in anhydrous Methanol (0.5 M concentration).
 - Add Ethylenediamine (3.0 eq) dropwise at 0°C. Note: Excess diamine favors mono-substitution.
 - Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of aldehyde).[1][2]

- Reduction:
 - Cool the solution to 0°C.
 - Add NaBH₄ (1.5 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[\[1\]](#)[\[2\]](#)
 - Stir at RT for 12 hours.
- Work-up:
 - Quench with water.[\[1\]](#)[\[2\]](#) Evaporate Methanol under reduced pressure.
 - Extract aqueous residue with Dichloromethane (DCM) (x3).[\[1\]](#)[\[2\]](#)
 - Wash combined organic layers with Brine, dry over Na₂SO₄.[\[1\]](#)[\[2\]](#)
- Purification:
 - The excess ethylenediamine is removed during the aqueous work-up or by vacuum distillation.[\[1\]](#)[\[2\]](#)
 - Purify the crude oil via flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1).[\[2\]](#)

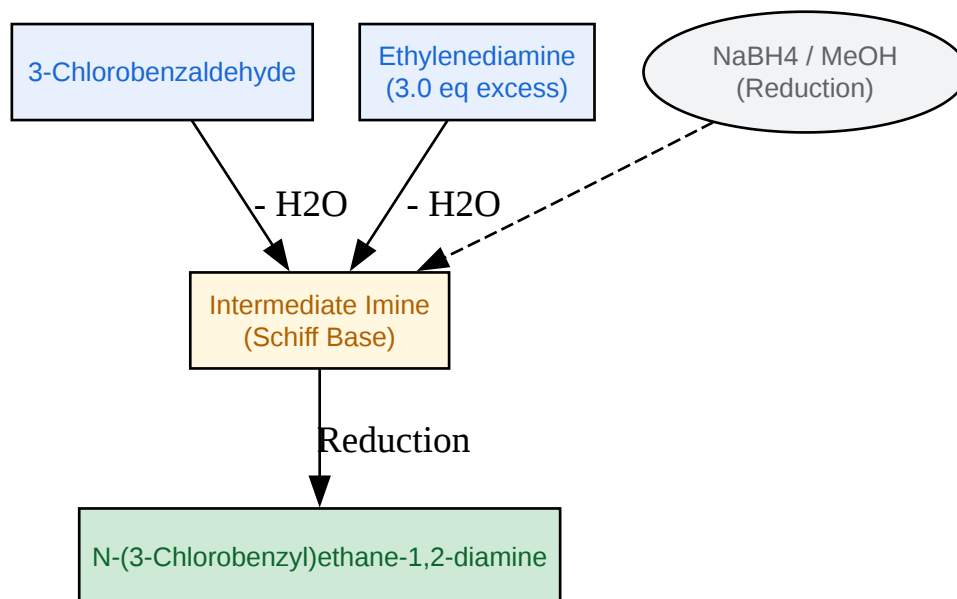
Method B: Nucleophilic Substitution

Reagents: 3-Chlorobenzyl chloride, Ethylenediamine (Large Excess).[\[1\]](#)[\[2\]](#)

- Dilute Ethylenediamine (10.0 eq) in Toluene or Acetonitrile.
- Add 3-Chlorobenzyl chloride (1.0 eq) dropwise at 0°C to the stirring amine solution.
- Heat to 60°C for 4 hours.

- Remove solvent and excess diamine under high vacuum.[1][2]
- Basify residue with NaOH (1M) and extract into DCM.

Diagram 2: Synthetic Workflow (Reductive Amination)



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Caption: Step-by-step reductive amination pathway ensuring mono-substitution selectivity.

Analytical Characterization Profile

To validate the identity of the synthesized compound, the following spectroscopic signals should be observed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃) [2][3]

- 7.10 – 7.40 ppm (m, 4H): Aromatic protons.[1][2] Look for the specific pattern of a 1,3-disubstituted benzene (singlet-like peak for H-2, multiplet for H-4,5,6).[2]
- 3.78 ppm (s, 2H): Benzylic methylene (-CH₂-Ar).[1][2] A sharp singlet confirming the N-benzyl linkage.[1]
- 2.80 – 2.85 ppm (t, 2H): Methylene protons adjacent to the secondary amine (-NH-CH₂-)

-).

- 2.65 – 2.70 ppm (t, 2H): Methylene protons adjacent to the primary amine (-CH

-NH

).[2]

- 1.5 – 2.0 ppm (br s, 3H): Exchangeable amine protons (-NH- and -NH

).

Mass Spectrometry (ESI-MS)

- [M+H]

: Calculated: 185.08. Observed: 185.1.[1][2]

- Isotope Pattern: A distinct M+2 peak at 187.1 (approx. 33% height of M+H) confirms the presence of one Chlorine atom.[1][2]

Handling & Safety Guidelines

Hazard Classification: Corrosive (Skin Corr.[1][2] 1B), Skin Sensitizer.[1][2]

- Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The free base absorbs CO from the air to form carbamates; the hydrochloride salt is stable at room temperature.[1][2]
- Personal Protective Equipment (PPE):
 - Eyes: Chemical splash goggles + Face shield.[1][2]
 - Skin: Nitrile rubber gloves (min thickness 0.11 mm).[1][2]
 - Respiratory: Use in a fume hood.[1][2] If aerosolized, use a respirator with amine-specific cartridges.[1][2]
- Spill Management: Neutralize spills with dilute acetic acid or sodium bisulfate before absorbing with vermiculite.[1][2] Do not use water initially as it may generate heat.[1][2]

References

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- To cite this document: BenchChem. [physicochemical properties of N-(3-Chlorobenzyl)ethane-1,2-diamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b178548/docs#physicochemical-properties-of-n-3-chlorobenzyl-ethane-1-2-diamine>]

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